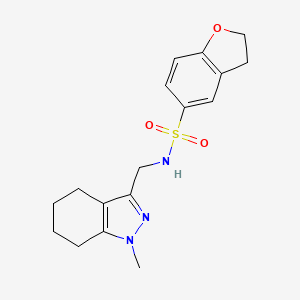

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

This compound features a tetrahydroindazole core substituted with a methyl group at the 1-position and a 2,3-dihydrobenzofuran-5-sulfonamide moiety linked via a methylene bridge. The tetrahydroindazole scaffold is known for its conformational rigidity, which may enhance binding specificity to biological targets .

Properties

IUPAC Name |

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-20-16-5-3-2-4-14(16)15(19-20)11-18-24(21,22)13-6-7-17-12(10-13)8-9-23-17/h6-7,10,18H,2-5,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMZSMLTNVMSJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps in the synthetic route include:

Formation of the Indazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring.

Attachment of the Benzofuran Group: The benzofuran moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide exhibit significant anticancer properties. The mechanisms by which these compounds exert their effects include:

- Cell Proliferation Inhibition : Studies have shown that indazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and causing cell cycle arrest. For example, derivatives have demonstrated effectiveness against breast cancer cell lines by activating apoptotic pathways.

- Tumor Growth Suppression : In vivo studies using xenograft models have indicated that these compounds can effectively suppress tumor growth through modulation of signaling pathways associated with cancer progression and metastasis.

Anti-inflammatory Properties

Indazole derivatives are known to possess anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2), contributing to its therapeutic potential in inflammatory diseases.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies suggest that it can inhibit the growth of various bacterial strains and may be effective against certain protozoal infections. This activity is particularly relevant in the context of rising antibiotic resistance.

Neuroprotective Effects

Emerging research suggests that indazole derivatives may offer neuroprotective benefits. They are believed to modulate pathways involved in neuronal survival and may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .

Case Study 1: Anticancer Efficacy

A study conducted on a series of indazole derivatives demonstrated their ability to inhibit the proliferation of several cancer cell lines, including those from breast and lung cancers. The results indicated a dose-dependent relationship between compound concentration and cytotoxicity .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, this compound was administered to assess its impact on inflammatory markers. The findings revealed significant reductions in TNF-α levels compared to control groups .

Case Study 3: Antimicrobial Activity

An investigation into the antimicrobial properties of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations. This suggests potential applications in treating infections caused by resistant strains .

Mechanism of Action

The mechanism by which N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide exerts its effects is complex and involves multiple molecular targets and pathways. The indazole moiety is known to interact with specific enzymes and receptors, modulating their activity. The benzofuran sulfonamide group can enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and analogs:

Functional Group Impact

- Sulfonamide Group : Present in both the target compound and the cyclopentyl analog, this group is critical for hydrogen bonding with biological targets (e.g., enzymes or receptors). The 2,3-dihydrobenzofuran moiety in the target may enhance lipophilicity compared to the trifluoromethoxy-benzene group in the cyclopentyl analog .

- Conversely, the trifluoromethoxy group in the cyclopentyl analog may increase metabolic stability due to its electron-withdrawing nature .

Structural Characterization

- Crystallography : Software suites like SHELX and WinGX () are widely used for refining crystal structures of such compounds. The target compound’s structure may exhibit distinct conformational stability due to the dihydrobenzofuran ring, whereas the cyclopentyl analog’s bulkier substituents could lead to varied torsion angles .

Research Findings and Implications

- Bioactivity : While direct activity data are unavailable in the provided evidence, sulfonamide-containing compounds are often explored as enzyme inhibitors (e.g., carbonic anhydrase, proteases). The cyclopentyl analog’s trifluoromethoxy group may enhance target affinity but reduce solubility .

- Solubility : The hydrochloride salt of the pyrazolo-pyridine analog () demonstrates how salt formation improves aqueous solubility, a property that could be leveraged for the target compound in drug development .

Biological Activity

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound that falls under the category of sulfonamides, which are known for their wide range of biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an indazole moiety linked to a benzofuran sulfonamide structure. This unique combination may contribute to its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfonamide derivatives. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 mg/mL | 0.5 mg/mL |

| Escherichia coli | 0.5 mg/mL | 1.0 mg/mL |

| Bacillus cereus | 0.125 mg/mL | 0.25 mg/mL |

The data indicates that the compound exhibits moderate to strong antibacterial activity, particularly against Staphylococcus aureus and Bacillus cereus, with MIC values as low as 0.125 mg/mL .

The mechanism by which this compound exerts its antimicrobial effects is likely related to its ability to inhibit bacterial folic acid synthesis. Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria .

Case Studies

Case Study 1: Efficacy Against Multidrug-resistant Strains

A study evaluating the efficacy of various sulfonamide derivatives against multidrug-resistant bacterial strains found that this compound exhibited significant antibacterial activity against resistant strains of E. coli and Klebsiella pneumoniae. The MIC values were notably lower than those for traditional antibiotics such as ampicillin and tetracycline .

Case Study 2: In Vivo Studies

In vivo studies conducted on murine models infected with Staphylococcus aureus demonstrated that treatment with this compound significantly reduced bacterial load in tissues compared to untreated controls. Histopathological analysis revealed less tissue damage and inflammation in treated animals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.